molecular formula C16H22N2O5S B2528282 Methyl 4-methoxy-3-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}benzoate CAS No. 2309745-97-7

Methyl 4-methoxy-3-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}benzoate

Cat. No.: B2528282
CAS No.: 2309745-97-7
M. Wt: 354.42
InChI Key: FBIDJQZUIIDPQE-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-3-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}benzoate is a complex organic compound that features a benzoate ester functional group, a methoxy group, and a sulfonyl group attached to a pyrrolidinyl-azetidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methoxy-3-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}benzoate typically involves multi-step organic reactions. One common approach is to start with the benzoate ester and introduce the methoxy group through a methylation reaction. The sulfonyl group can be introduced via sulfonylation using reagents like sulfonyl chlorides. The pyrrolidinyl-azetidinyl moiety can be synthesized separately and then coupled to the benzoate ester through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-3-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products

    Oxidation: Formation of 4-hydroxy-3-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}benzoate.

    Reduction: Formation of Methyl 4-methoxy-3-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfanyl}benzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-methoxy-3-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-3-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}benzoate involves its interaction with specific molecular targets. The pyrrolidinyl-azetidinyl moiety can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-methoxybenzoate: Lacks the sulfonyl and pyrrolidinyl-azetidinyl groups, making it less complex and less versatile in its applications.

    4-Methoxy-3-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}benzoic acid: Similar structure but with a carboxylic acid group instead of a methyl ester, which can affect its reactivity and solubility.

    Methyl 4-hydroxy-3-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}benzoate: Contains a hydroxyl group instead of a methoxy group, which can influence its chemical properties and biological activity.

Uniqueness

Methyl 4-methoxy-3-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}benzoate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 4-methoxy-3-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5S/c1-22-14-6-5-12(16(19)23-2)9-15(14)24(20,21)18-10-13(11-18)17-7-3-4-8-17/h5-6,9,13H,3-4,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIDJQZUIIDPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N2CC(C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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